3,3'-(2-pyridinylmethylene)bis-1H-indole
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Overview
Description
3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure combining an indole moiety with a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as aqueous media and ultrasound irradiation, can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative used in similar synthetic applications.
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione: Known for its affinity for serotonin receptors.
Uniqueness
What sets 3-[1H-INDOL-3-YL(2-PYRIDYL)METHYL]-1H-INDOLE apart is its unique combination of indole and pyridine moieties, which provides distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C22H17N3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-19-15(7-1)17(13-24-19)22(21-11-5-6-12-23-21)18-14-25-20-10-4-2-8-16(18)20/h1-14,22,24-25H |
InChI Key |
BQCKTHQCKBPILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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